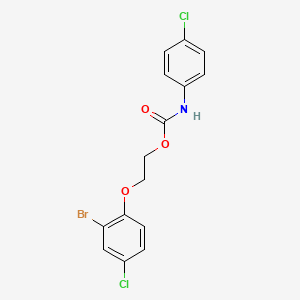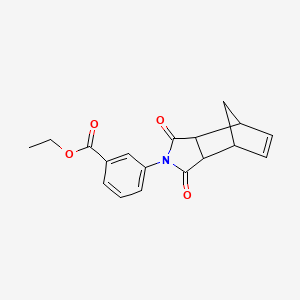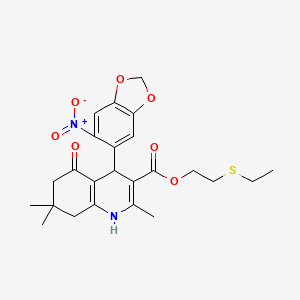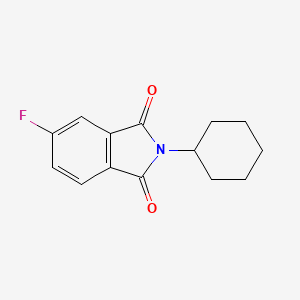
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate is a chemical compound with a molecular formula of C15H12BrCl2NO3 and a molecular weight of 405.07 g/mol . This compound is of interest due to its unique structure, which includes both bromine and chlorine substituents on a phenoxyethyl and phenylcarbamate framework.
Vorbereitungsmethoden
The synthesis of 2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-bromo-4-chlorophenol with ethylene carbonate to form 2-(2-bromo-4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-chlorophenyl isocyanate to yield the final product. The reaction conditions usually involve the use of a base such as potassium carbonate and an organic solvent like dichloromethane.
Analyse Chemischer Reaktionen
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenoxy and carbamate groups can be oxidized or reduced, leading to different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and phenol.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its carbamate group.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, inhibiting its activity. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2-(2-bromo-4-chlorophenoxy)acetamide: Shares the phenoxy and halogenated structure but differs in the functional group attached to the ethyl chain.
4-bromo-2-chlorophenol: Similar halogenation pattern but lacks the ethyl and carbamate groups.
tert-Butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Similar structure but with a tert-butyl group instead of a phenyl group.
The uniqueness of 2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate lies in its combination of halogenated phenoxy and carbamate groups, which confer specific chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)3-6-14(13)21-7-8-22-15(20)19-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKONGLCMAMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-DIMETHYLPHENYL)AMINO]-7-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE](/img/structure/B5108346.png)
![(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one](/img/structure/B5108353.png)
![1-[2-[4-[3-(1H-pyrazol-5-yl)phenyl]phenoxy]ethyl]imidazole](/img/structure/B5108369.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)



![4,5,10,11-Tetrazatetracyclo[5.5.2.01,9.03,7]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![(E)-1-[(3R,4R)-3-hydroxy-4-(4-methylpiperazin-1-yl)piperidin-1-yl]-4-methylpent-2-en-1-one](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)
![(5E)-5-[(5-chloro-2-ethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5108443.png)
